N-(2-benzyloxy-3-(dimethylamino)-2-propenylidene)-N-methylmethanaminium tetrafluoroborate
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Description
“2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde” is a chemical compound with the CAS Number: 143462-35-5. It has a molecular weight of 205.26 . The IUPAC name for this compound is (2E)-2-(benzyloxy)-3-(dimethylamino)-2-propenal .
Synthesis Analysis
While specific synthesis methods for “N-(2-benzyloxy-3-(dimethylamino)-2-propenylidene)-N-methylmethanaminium tetrafluoroborate” were not found, there are studies on the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .Future Directions
The future directions in this field could involve the development of more efficient and environmentally benign methods for the functionalizing deboronation of alkyl boronic esters . This could potentially expand the scope of boron chemistry and provide valuable building blocks in organic synthesis .
Properties
IUPAC Name |
[3-(dimethylamino)-2-phenylmethoxyprop-2-enylidene]-dimethylazanium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N2O.BF4/c1-15(2)10-14(11-16(3)4)17-12-13-8-6-5-7-9-13;2-1(3,4)5/h5-11H,12H2,1-4H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQNNAAYKNPVCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)C=C(C=[N+](C)C)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BF4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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